5-硝基吲哚啉-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

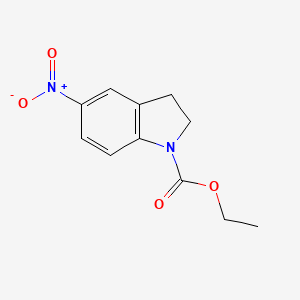

Ethyl 5-nitroindoline-1-carboxylate is a chemical compound that belongs to the class of nitroindole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The nitro group attached to the indoline moiety can significantly alter the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of nitroindole derivatives can be achieved through different methods. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid followed by esterification and dehydrogenation yields methyl 6-nitroindole-2-carboxylate with a total yield of 67% . Another approach involves the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation to obtain methyl 5-nitroindole-2-carboxylate in a 40% total yield . These methods highlight the reactivity of the indoline scaffold and the influence of substituents on the nitration position and overall yield.

Molecular Structure Analysis

The molecular structure of ethyl 5-nitroindoline-1-carboxylate and related compounds is characterized by the presence of a nitro group and a carboxylate ester. The electronic effects of these groups are crucial for the reactivity and stability of the molecule. The structure of synthesized intermediates and target compounds in related research is typically confirmed using spectroscopic methods such as ^1H NMR and mass spectrometry (MS) .

Chemical Reactions Analysis

Nitroindole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines leads to the formation of N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and good yields . Additionally, the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates under microwave irradiation produces ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, demonstrating the versatility of nitro compounds in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-nitroindoline-1-carboxylate are influenced by its functional groups. The nitro group is electron-withdrawing, which can affect the acidity of the molecule and its reactivity in nucleophilic substitution reactions. The ester group, on the other hand, can participate in hydrolysis reactions under both acidic and basic conditions. The solubility of these compounds in various solvents can also be an important consideration, especially in the context of regioselective synthesis, where solvent effects can influence the outcome of the reaction .

科学研究应用

神经生物学中的光敏前体

5-硝基吲哚啉-1-甲酸乙酯衍生物,特别是 1-酰基-7-硝基吲哚啉,已被研究作为羧酸的光敏前体,特别是神经活性氨基酸。供电子取代基提高了它们的光解效率,这在神经生物学实验中很有用,可在光解后快速释放这些氨基酸 (Papageorgiou 和 Corrie,2000 年)。

生物活性化合物合成

与 5-硝基吲哚啉-1-甲酸乙酯密切相关的硝基吲哚-2-甲酸乙酯已被合成,以用于其潜在的生物活性。这包括创建 1,3,4-恶二唑基硝基吲哚,其已被探索用于抗炎特性 (Narayana 等人,2005 年)。

光化学研究

对与 5-硝基吲哚啉-1-甲酸乙酯类似的一类化合物 1-酰基-7-硝基吲哚啉的光化学性质的研究,提供了对羧酸光释放机制的见解。这些发现对于光活化保护基团的研究具有重要意义 (Morrison 等人,2002 年)。

生物系统中的 EPR 氧测量法

与 5-硝基吲哚啉-1-甲酸乙酯在结构上相似的异吲哚氮氧化物已被评估用于生物系统中的电子顺磁共振 (EPR) 氧测量法。这些化合物表现出低细胞毒性和中等生物还原速率等特性,使其适用于研究活体系统中的分子运动和氧气浓度 (Khan 等人,2011 年)。

喹诺酮羧酸的开发

研究表明,从与 5-硝基吲哚啉-1-甲酸乙酯结构相似的化合物开始,可以合成新型喹诺酮羧酸。这些酸很重要,因为它们存在于许多具有生物活性的天然产物中 (Ziegler、Bitha 和 Lin,1988 年)。

未来方向

Indole derivatives, including Ethyl 5-nitroindoline-1-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new indole derivatives for screening different pharmacological activities is a hot research topic .

属性

IUPAC Name |

ethyl 5-nitro-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQIUQNZZTHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-nitroindoline-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)